molecular formula C21H26FN5O3 B2626221 3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea CAS No. 2380098-83-7

3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea

Cat. No.: B2626221
CAS No.: 2380098-83-7
M. Wt: 415.469
InChI Key: VNCIKSFCTSARGH-UHFFFAOYSA-N
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Description

3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, an azetidine ring, and a urea moiety, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate fluorinated and methoxy-substituted aromatic compounds under conditions that promote pyrimidine ring formation.

    Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions, often involving azetidine precursors and suitable catalysts.

    Urea Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions, to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or alkylation reagents can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O3/c1-26(21(28)25-15-7-9-30-10-8-15)16-11-27(12-16)20-18(22)19(23-13-24-20)14-3-5-17(29-2)6-4-14/h3-6,13,15-16H,7-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIKSFCTSARGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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